molecular formula C23H25NO3S2 B5282281 (5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5282281
M. Wt: 427.6 g/mol
InChI Key: UNJBYDXKBMELBO-HMMYKYKNSA-N
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Description

(5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the phenylmethylidene group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Attachment of the tert-butylphenoxypropoxy group: This is typically done through an etherification reaction, where the phenol derivative is reacted with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

(5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone core is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The phenylmethylidene and tert-butylphenoxypropoxy groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Phenylmethylidene derivatives: Compounds with a phenylmethylidene group attached to different cores.

    tert-Butylphenoxy derivatives: Compounds with a tert-butylphenoxy group attached to different cores.

Uniqueness

(5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a phenylmethylidene group, and a tert-butylphenoxypropoxy group. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

(5E)-5-[[2-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-23(2,3)17-9-11-18(12-10-17)26-13-6-14-27-19-8-5-4-7-16(19)15-20-21(25)24-22(28)29-20/h4-5,7-12,15H,6,13-14H2,1-3H3,(H,24,25,28)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJBYDXKBMELBO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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